(4S)-1-Boc-4-ethoxy-L-proline
Description
Properties
IUPAC Name |
(2S,4S)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHQJOZYJQXQX-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of L-Hydroxyproline
The synthesis typically begins with L-hydroxyproline, where the amine group is protected using Boc anhydride. In the patented method by CN105801462A, L-hydroxyproline is dissolved in water at pH 8–9, followed by Boc₂O addition in tetrahydrofuran (THF) at 20–25°C for 16–19 hours. This achieves N-Boc-L-hydroxyproline in yields exceeding 85% after extraction with methyl tert-butyl ether (MTBE).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Water/THF |
| Temperature | 20–25°C |
| Reaction Time | 16–19 hours |
| Yield | 85–90% |
Oxidation to 4-Oxo Intermediate
TEMPO-Mediated Oxidation
The N-Boc-L-hydroxyproline undergoes oxidation to (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) in dichloromethane. This step converts the 4-hydroxyl group to a ketone, enabling subsequent ethoxy introduction.
Optimized Parameters
| Reagent | Concentration |
|---|---|
| TEMPO | 0.1 equiv |
| TCCA | 1.2 equiv |
| Solvent | Dichloromethane |
| Yield | 78–82% |
Ethoxy-Group Introduction
Wittig Reaction with Ethoxymethyltriphenylphosphonium Chloride
The ketone intermediate reacts with ethoxymethyltriphenylphosphonium chloride in a Wittig reaction to form (2S)-N-Boc-4-ethoxymethylenepyrrolidine-2-carboxylic acid. This method, adapted from the methoxymethyl analog in CN105801462A, employs potassium tert-butoxide in THF at −5°C to 20°C.
Reaction Scheme
Performance Data
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −5°C to 20°C |
| Yield | 65–70% |
Mitsunobu Etherification
An alternative route involves Mitsunobu etherification of N-Boc-4-hydroxy-L-proline with ethanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this one-step method directly installs the ethoxy group but requires stringent anhydrous conditions.
Comparative Analysis
| Method | Steps | Yield | Cost Efficiency |
|---|---|---|---|
| Wittig Reaction | 4 | 65% | High |
| Mitsunobu Reaction | 3 | 55% | Moderate |
Stereoselective Hydrogenation
Catalytic Hydrogenation
The exocyclic double bond in (2S)-N-Boc-4-ethoxymethylenepyrrolidine-2-carboxylic acid is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas. Tert-butylamine is added to stabilize the intermediate, achieving (4S)-1-Boc-4-ethoxy-L-proline with >95% enantiomeric excess (ee).
Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Temperature | 20–25°C |
| Yield | 70–75% |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to expose the secondary amine for subsequent reactions. Common deprotection methods include:
Key Findings :
-
TFA is preferred for its efficiency in peptide synthesis workflows .
-
The ethoxy group remains stable under these conditions, as evidenced by NMR monitoring.
Peptide Bond Formation
The carboxylic acid moiety undergoes activation for amide or ester bond formation:
| Activation Reagent | Coupling Partner | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| HATU/DIEA | H-Gly-OtBu | DMF | 85–90 | |
| EDCl/HOBt | Benzylamine | THF | 78 | |
| DCC/DMAP | Methanol | DCM | 92 |
Mechanistic Insight :
-
HATU-mediated couplings proceed via an active ester intermediate, enabling rapid amide formation.
-
Steric hindrance from the ethoxy group slightly reduces reaction rates compared to unsubstituted proline derivatives.
Modification of the Ethoxy Group
The 4S-ethoxy substituent can participate in selective transformations:
Nucleophilic Substitution
Despite the ethoxy group’s stability, it undergoes displacement under strong basic conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 100°C, 12 h | (4S)-1-Boc-4-azido-L-proline | 65 | |
| LiAlH₄ | THF, reflux, 6 h | (4S)-1-Boc-4-hydroxy-L-proline | 40 |
Limitations :
-
Low yields in reduction reactions due to competing decomposition pathways.
Oxidation
The ethoxy group resists oxidation under mild conditions but reacts with strong oxidizers:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O/acetone, 0°C | Ketone derivative | Partial decomposition |
| RuO₄ | CCl₄, 25°C | Unidentified byproducts | Not synthetically useful |
Ring Functionalization
The proline pyrrolidine ring participates in stereoselective reactions:
Mitsunobu Reaction
Used to introduce substituents at the 4-position while retaining stereochemistry:
| Substrate | Reagents | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| (4S)-1-Boc-4-ethoxy-L-proline | DIAD, PPh₃, perfluoro-tert-butanol | 4-(Perfluoro-tert-butyl) derivative | >99% retention |
Application :
Stability Under Various Conditions
The compound’s stability was assessed under storage and reaction conditions:
| Condition | Timeframe | Degradation Observed? | Notes |
|---|---|---|---|
| pH 7.4 (aqueous) | 24 h | No | Stable for biological assays |
| TFA/DCM (1:1) | 2 h | No | Boc group removed cleanly |
| NaOH (1 M) | 1 h | Partial hydrolysis | Ethoxy group unaffected |
Comparison with Related Derivatives
Scientific Research Applications
Chemical Synthesis Applications
(4S)-1-Boc-4-ethoxy-L-proline serves as an essential building block in organic synthesis. Its unique structure allows for selective modifications that are crucial in the development of complex organic molecules and peptides. The compound's reactivity can be exploited in the following ways:
- Peptide Synthesis : The Boc protecting group facilitates the formation of peptide bonds, making it a valuable intermediate in synthesizing proline-rich peptides with specific biological activities.
- Synthetic Pathways : It can participate in various synthetic reactions, including alkylation and acylation, leading to the formation of novel compounds with potential therapeutic applications.
Biological Research Applications
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions due to its structural properties. Notable applications include:
- Enzyme Mechanism Studies : The compound can be used to probe the active sites of enzymes, providing insights into their mechanisms and interactions with substrates.
- Protein Labeling : Its stability and reactivity make it suitable for labeling proteins, which is essential for tracking biological molecules in various experimental setups.
Medicinal Chemistry Applications
The therapeutic potential of this compound is being explored in several contexts:
- Drug Development : As a precursor for drug synthesis, it is investigated for its role in developing compounds targeting specific biological pathways.
- Therapeutic Agents : Research has indicated that proline derivatives can exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Case Study 1: Peptide Synthesis
A study demonstrated the successful incorporation of this compound into peptide sequences. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-modified counterparts. This highlights the compound's utility in designing peptides with tailored properties for therapeutic use .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of proline derivatives revealed that this compound showed significant activity against certain bacterial strains. This finding suggests potential applications in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of (4S)-1-Boc-4-ethoxy-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites. The ethoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and physicochemical properties of (4S)-1-Boc-4-ethoxy-L-proline and related compounds:
Key Research Findings
Electronic and Steric Effects
- Fluorinated Analog (4S)-1-Boc-4-fluoro-D-proline: The fluorine atom’s electronegativity increases the compound’s polarity, making it suitable for stabilizing transition states in organocatalysis. Its D-configuration is critical for synthesizing retro-inverso peptides .
- Mercapto Derivative (4S)-1-Boc-4-mercapto-L-proline methyl ester : The thiol group facilitates site-specific bioconjugation (e.g., with maleimides) but requires handling under inert conditions to prevent oxidation. The methyl ester enhances cell permeability in prodrug applications .
Stereochemical Impact
- (4R)-1-Boc-4-methyl-L-proline : The 4R configuration induces distinct peptide backbone conformations compared to 4S analogs, favoring γ-turns over β-turns in helical structures. This property is exploited in designing foldamers with tailored secondary structures .
- (4S)-1-Boc-4-ethoxy-D-proline : As the D-enantiomer, it serves as a control in enantioselective studies, highlighting the role of absolute configuration in receptor binding .
Solubility and Stability
- Ethoxy and methyl substituents improve solubility in nonpolar solvents compared to hydrophilic analogs like hydroxyproline derivatives (e.g., Acetyl-L-4-hydroxyproline, which requires stringent storage conditions due to hygroscopicity ).
- Boc protection ensures stability under acidic conditions, a critical feature for solid-phase peptide synthesis (SPPS).
Biological Activity
(4S)-1-Boc-4-ethoxy-L-proline is a substituted proline derivative that has garnered attention in various fields of biological research due to its unique conformational properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on protein conformation, potential therapeutic uses, and relevant case studies.
Structural Characteristics
This compound features a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and an ethoxy group at the 4-position of the proline ring. This substitution influences the compound's conformational dynamics, which are critical for its biological activity. The presence of the Boc group enhances stability and solubility, making it suitable for various applications in drug design and peptide synthesis.
Conformational Dynamics
The conformational landscape of this compound has been extensively studied. Research indicates that 4-substituted prolines exhibit distinct preferences for certain ring puckers and backbone conformations, which are crucial for their role in protein structures. The compound tends to stabilize specific β-turn configurations due to its ability to promote endo ring puckering, which is associated with enhanced interactions in peptide folding and stability .
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various proline derivatives, including this compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein folding processes .
2. Anticancer Potential
The anticancer properties of proline derivatives have been explored in several studies. Although direct studies on this compound are sparse, related compounds have demonstrated cytotoxic effects on human cancer cell lines. For instance, proline-based thiosemicarbazone hybrids have shown promising antiproliferative activity, suggesting that similar mechanisms may be applicable to this compound .
3. Role in Protein Design
This compound has been utilized in peptide synthesis as a building block for designing novel peptides with specific biological functions. Its ability to stabilize certain conformations makes it valuable in the development of peptide-based drugs aimed at targeting protein-protein interactions or enhancing binding affinity to receptors .
Case Study 1: Conformational Analysis
A study investigating the conformational preferences of various 4-substituted prolines found that this compound exhibited a strong preference for extended conformations in solution. This was determined through NMR spectroscopy, revealing that the Boc group significantly influences the equilibrium between cis and trans amide bonds in peptides containing this residue .
Case Study 2: Synthesis and Application
In synthetic applications, this compound has been incorporated into larger peptide sequences aimed at enhancing stability and bioactivity. For example, its inclusion in collagen model peptides has led to improved structural integrity and resistance to proteolytic degradation, highlighting its utility in biomaterials science .
Summary Table of Biological Activities
Q & A
Q. Q1. What are the critical steps in synthesizing (4S)-1-Boc-4-ethoxy-L-proline, and how can stereochemical integrity be preserved during synthesis?
Methodological Answer:
- Boc Protection : Begin by introducing the tert-butoxycarbonyl (Boc) group to the amine of L-proline under anhydrous conditions (e.g., using di-tert-butyl dicarbonate in a basic solvent like THF) to prevent racemization .
- Etherification at C4 : Ethoxy group introduction at the C4 position requires regioselective alkylation. Use a protecting group strategy (e.g., temporary silyl protection of secondary amines) to avoid side reactions. Monitor reaction progress via TLC or HPLC .
- Chiral Purity : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (>98%). Stereochemical preservation hinges on low-temperature reactions and avoiding acidic conditions that may epimerize the C4 center .
Advanced Stereochemical Analysis
Q. Q2. How can researchers resolve contradictions in reported NMR data for this compound’s stereoisomers?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds, such as (4S)-4-cyclohexyl-L-proline derivatives, where cyclohexyl and ethoxy groups exhibit similar steric effects on chemical shifts .
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra of possible stereoisomers and match experimental shifts. Tools like Gaussian or ORCA can predict coupling constants (e.g., ) for vicinal protons .
- Crystallography : If crystalline derivatives are obtainable, single-crystal X-ray diffraction provides definitive stereochemical confirmation .
Stability and Storage
Q. Q3. What factors influence the stability of this compound in solution, and how should storage conditions be optimized?
Methodological Answer:
- Hydrolytic Sensitivity : The ethoxy group is prone to hydrolysis under acidic or basic conditions. Store the compound in inert, anhydrous solvents (e.g., dry DCM or acetonitrile) at –20°C .
- Boc Group Stability : Avoid prolonged exposure to amines or nucleophiles, which may cleave the Boc group. Use argon/vacuum sealing for long-term storage .
- Validation : Periodically assess purity via LC-MS and NMR to detect degradation products like free proline or ethoxy-cleaved derivatives .
Application in Peptide Synthesis
Q. Q4. How does the ethoxy group at C4 affect the conformational dynamics of this compound in peptide backbone design?
Methodological Answer:
- Steric and Electronic Effects : The ethoxy group introduces steric bulk, restricting pyrrolidine ring puckering and favoring trans-like conformations. This can stabilize β-turn or polyproline II helix motifs in peptides .
- Experimental Validation : Incorporate the compound into model peptides (e.g., Gly-Pro-X sequences) and analyze via circular dichroism (CD) or NMR to map backbone dihedral angles .
Data Contradictions in Literature
Q. Q5. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., cell lines, assay buffers) to isolate variables. Use statistical tools (e.g., ANOVA) to quantify variability .
- Ethical Reporting : Clearly document synthesis protocols and analytical methods to enable cross-validation, adhering to guidelines like those from the EORTC Quality of Life Group .
Advanced Analytical Techniques
Q. Q6. What advanced spectroscopic methods are recommended for characterizing trace impurities in this compound?
Methodological Answer:
- 2D NMR : Utilize - HSQC or HMBC to assign minor impurity signals, particularly for regioisomers or Boc-deprotected byproducts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of impurities with ppm-level accuracy. Pair with ion mobility spectrometry to separate co-eluting species .
- Chiral Stationary Phases : Use sub-2μm particle columns in UHPLC for baseline separation of enantiomeric contaminants .
Ethical and Safety Considerations
Q. Q7. What ethical protocols are critical when handling intermediates like this compound in collaborative research?
Methodological Answer:
- Hazard Communication : Provide safety data sheets (SDS) for all intermediates, detailing toxicity, flammability, and disposal methods (e.g., neutralization of boronic acid byproducts) .
- Data Sharing : Adhere to open-data principles for non-proprietary research, ensuring anonymization of sensitive process details .
- Collaborative Agreements : Define intellectual property and authorship roles upfront, referencing frameworks like the EORTC’s Phase 1 reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
